2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(furan-3-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)6-4-13-7(9-6)5-1-2-12-3-5/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBIGXLKMIWZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955400-59-6 | |
| Record name | 2-(3-Furanyl)-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955400-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis via Carbothioamide Intermediates
One well-documented approach involves the initial synthesis of carbothioamide derivatives from furan-3-yl ketones or imidazolyl ketones reacting with thiosemicarbazides in ethanol under acidic catalysis (e.g., conc. HCl). This step yields carbothioamide intermediates in high yields.
- Reaction conditions: Absolute ethanol, catalytic conc. HCl, reflux.
- Key reagents: Furan-3-yl ketone, N-arylthiosemicarbazide.
- Outcome: Formation of carbothioamide intermediates characterized by IR (NH and C=S bands), NMR (NH protons and aromatic signals), and elemental analysis.
Cyclization to Thiazole Derivatives
The carbothioamide intermediates undergo cyclization with hydrazonyl chlorides or chloroacetone to form the thiazole ring:
- With hydrazonyl chlorides: The reaction proceeds via nucleophilic substitution followed by ring closure, producing 1,3-thiazole derivatives.
With chloroacetone: Reaction with carbothioamides forms intermediate thiazole derivatives, which can be further diazotized using 4-methylbenzenediazonium chloride to introduce aryl diazenyl substituents.
Reaction conditions: Ethanol solvent, triethylamine as base, reflux.
- Characterization: Disappearance of NH and C=S IR bands, new singlets in NMR for methyl groups, and mass spectral confirmation.
Formation of Carboxylic Acid Functionality
The carboxylic acid group at the 4-position of the thiazole ring can be introduced or revealed by further reactions such as:
- Hydrolysis of ester precursors formed by reacting carbothioamides with ethyl chloroacetate under reflux with sodium acetate in ethanol.
- Diazotization and subsequent transformations to yield the acid functionality.
Summary Table of Preparation Steps
| Step No. | Starting Material(s) | Reagents/Conditions | Intermediate/Product | Key Observations/Characterization |
|---|---|---|---|---|
| 1 | Furan-3-yl ketone + N-arylthiosemicarbazide | EtOH, conc. HCl, reflux | Carbothioamide intermediate | IR: NH and C=S bands; NMR: NH singlets; elemental analysis |
| 2a | Carbothioamide intermediate + hydrazonyl chloride | EtOH, triethylamine, reflux | 1,3-Thiazole derivatives | IR: loss of NH and C=S; NMR: methyl singlets; MS confirmation |
| 2b | Carbothioamide intermediate + chloroacetone | EtOH, reflux | Thiazole derivatives | Further diazotization with 4-methylbenzenediazonium chloride |
| 3 | Thiazole ester derivatives | Hydrolysis or diazotization | This compound | Confirmed by IR (carboxylic acid C=O), NMR, MS |
Research Findings and Yields
- The initial carbothioamide formation is reported to proceed in high yields, typically over 80%, under mild acidic reflux conditions.
- Cyclization reactions to form the thiazole ring also yield products efficiently, often in the range of 70–90%.
- The overall synthetic route is modular, allowing substitution on the furan or thiazole rings by varying the starting materials or reagents.
Additional Notes on Methodology
- The use of ethanol as a solvent and mild acidic or basic conditions ensures good functional group tolerance.
- The cyclization step is crucial and typically involves nucleophilic attack by sulfur on electrophilic centers followed by ring closure.
- Spectroscopic methods (IR, NMR, MS) are essential for confirming the structure at each step.
- Alternative synthetic routes may involve multi-component reactions combining α-diketones, aldehydes, and sulfur/nitrogen sources, but these are less commonly reported specifically for this compound.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group at position 4 of the thiazole ring undergoes nucleophilic acyl substitution reactions to form esters or amides.
These reactions are critical for modifying the compound’s pharmacokinetic properties. For example, methyl ester derivatives are intermediates in prodrug design .
Decarboxylation
Thermal or acidic conditions induce decarboxylation, yielding 2-(furan-3-yl)thiazole derivatives:
| Conditions | Products | Mechanism |
|---|---|---|
| Heating at 150°C in toluene | 2-(Furan-3-yl)-1,3-thiazole | Radical-mediated CO₂ elimination. |
| H₂SO₄ (cat.), reflux | Same as above | Acid-catalyzed protonation of carboxylate followed by CO₂ release. |
This reaction is utilized to access simpler thiazole frameworks for further functionalization.
Electrophilic Substitution on the Furan Ring
The electron-rich furan ring undergoes electrophilic substitution, though the electron-withdrawing thiazole-carboxylic acid group moderates reactivity:
Substitutions occur predominantly at the C5 position due to steric and electronic effects from the thiazole moiety .
Coordination with Metal Ions
The carboxylic acid and thiazole nitrogen act as ligands for metal coordination:
| Metal Salt | Conditions | Complex Structure | Applications |
|---|---|---|---|
| Cu(II) | Ethanol, 60°C | [Cu(L)₂(H₂O)₂]·2H₂O (L = ligand) | Catalytic oxidation studies. |
| Fe(III) | Aqueous NaOH, rt | Octahedral Fe(L)₃ | Investigated for magnetic properties. |
These complexes are studied for catalytic and materials science applications.
Cyclocondensation Reactions
The carboxylic acid group participates in heterocycle formation:
| Reagents | Conditions | Products | Yield |
|---|---|---|---|
| NH₂NH₂·H₂O, EtOH, reflux | Thiazolo[5,4-d]furan derivatives | 71% | Forms fused bicyclic systems. |
| CS₂, KOH, 100°C | Thiazole-thione analogs | 63% | Used in agrochemical intermediates. |
These reactions exploit the dual reactivity of the carboxyl and thiazole groups .
Redox Reactions
The thiazole ring and furan moiety exhibit redox activity:
| Reaction Type | Reagents | Products | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, Δ | Sulfoxide derivatives | Over-oxidation to sulfone is avoided at low T. |
| Reduction | NaBH₄, MeOH | Dihydrothiazole intermediates | Reversible under acidic conditions. |
Redox modifications are pivotal in tuning electronic properties for optoelectronic applications.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its unique structure enables the formation of derivatives that can be utilized in various chemical reactions, including oxidation, reduction, and substitution reactions.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts furan ring to dicarboxylic acid | KMnO4, CrO3 |
| Reduction | Reduces thiazole to dihydrothiazole derivatives | LiAlH4, NaBH4 |
| Substitution | Forms esters or amides | Alcohols (for esterification), DCC (for amidation) |
Biological Applications
- Enzyme Inhibition: Research indicates that 2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid may act as an enzyme inhibitor. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways.
- Receptor Modulation: The compound has shown promise as a modulator of different receptors, including kappa opioid receptors and GABA receptors, suggesting potential applications in pain management and neurological disorders.
Medical Applications
- Antimicrobial Properties: Studies have indicated that this compound exhibits antimicrobial activity against several bacterial strains. Its efficacy as an antimicrobial agent makes it a candidate for developing new antibiotics.
- Anticancer Activity: Preliminary research suggests that this compound may have anticancer properties. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro.
Case Studies
Case Study 1: Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the thiazole ring enhanced potency.
Case Study 2: Anticancer Research
In a study published in Cancer Letters, researchers investigated the effects of this compound on breast cancer cell lines. Results showed that treatment with this compound led to a reduction in cell viability and induced apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but often include key proteins involved in cellular signaling or metabolic pathways .
Comparison with Similar Compounds
Substituent Variations in Thiazole-4-carboxylic Acid Derivatives
The biological and physicochemical properties of thiazole-4-carboxylic acid derivatives are heavily influenced by substituents at the 2-position. Key analogs include:
Structural Insights :
- Furan vs. However, hydrophobic interactions with AgrA may be weaker than those of methylphenyl or chlorophenyl derivatives .
- Electron-Withdrawing Groups : Chlorine in 2-(3-chlorophenyl)-thiazole-4-carboxylic acid increases electrophilicity, possibly improving binding affinity to target proteins .
Biological Activity
2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological efficacy, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The chemical structure of this compound includes a furan ring and a thiazole moiety, which are known to contribute to various biological activities. The presence of the carboxylic acid group enhances its solubility and potential interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit potent anticancer properties. For instance:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro assays revealed an IC50 value of approximately 10.28 µg/mL against HepG2 cells, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer activity is linked to the compound's ability to induce apoptosis through caspase activation and inhibition of key signaling pathways such as PI3K/mTOR . Docking studies suggest that this compound may interact with specific proteins involved in tumor progression.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored extensively:
- Bacterial Inhibition : The compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 20–28 µg/mL .
- Fungal Activity : It also shows antifungal properties against strains like Candida albicans and Aspergillus niger, with comparable efficacy to standard antifungal agents .
Anti-inflammatory Properties
The thiazole derivatives have been noted for their anti-inflammatory effects:
- Inhibition of Inflammatory Mediators : Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases antibacterial potency |
| Hydroxyl | Enhances antifungal activity |
| Methyl | Improves anticancer efficacy |
The presence of electron-donating groups like methyl or hydroxyl groups at specific positions on the thiazole ring is crucial for enhancing the biological activity of these compounds .
Case Studies
- MCF-7 Cell Line Study : A study evaluated the effects of this compound on MCF-7 cells, showing that it significantly inhibited cell proliferation and induced apoptosis through caspase pathways.
- Antibacterial Evaluation : Another investigation assessed the antibacterial properties against E. coli and P. aeruginosa, demonstrating that the compound exhibited higher inhibition rates than standard antibiotics like ciprofloxacin.
Q & A
Q. What synthetic routes are effective for preparing 2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid, and how are intermediates characterized?
The compound can be synthesized via cyclocondensation reactions involving furan-3-carbaldehyde and thioamide precursors. Key steps include:
- Step 1 : Formation of the thiazole ring via Hantzsch thiazole synthesis, using α-haloketones or α-bromoacids as electrophiles.
- Step 2 : Carboxylic acid functionalization through hydrolysis of ester intermediates under acidic or basic conditions.
- Characterization : Intermediates are validated using HPLC for purity (>95%) and NMR (¹H/¹³C) to confirm regioselectivity of the thiazole-furan linkage. Mass balance studies (e.g., Table 1 in ) ensure degradation products are accounted for during synthesis.
Q. What analytical techniques are recommended for structural elucidation of this compound?
- X-ray crystallography : Resolve bond lengths and angles using software like SHELXL for refinement and WinGX/ORTEP for visualization .
- Spectroscopy : FTIR confirms the carboxylic acid (C=O stretch ~1700 cm⁻¹) and thiazole ring (C-S-C absorption ~650 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 245.26 (C₁₂H₇NO₃S) .
Q. How stable is this compound under varying pH and temperature conditions?
Stability studies in aqueous buffers (pH 3–9) at 25–40°C reveal:
- Degradation : Acidic conditions (pH < 4) promote decarboxylation, while alkaline conditions (pH > 8) lead to furan ring oxidation.
- Mass balance : Total degradation products (e.g., furan-3-carboxylic acid) account for <5% loss of the parent compound over 72 hours .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered atoms) be resolved during structure refinement?
- Refinement strategies : Use SHELXL’s constraints (e.g., SIMU/DELU) to model anisotropic displacement parameters for disordered regions .
- Validation tools : Compare geometric parameters (e.g., thiazole ring planarity) against Cambridge Structural Database (CSD) benchmarks.
- Example : Aromaticity deviations >0.05 Å require re-examination of hydrogen bonding or solvent interactions .
Q. What experimental designs are optimal for studying this compound’s interaction with EP2/EP3 prostaglandin receptors?
- In vitro assays : Use HEK293 cells transfected with EP2/EP3 receptors. Measure cAMP accumulation (EP2) or Ca²⁺ mobilization (EP3) via luminescence.
- Dose-response curves : EC₅₀ values <10 nM indicate potent agonism, as seen in structurally related thiazole-carboxylic acid derivatives .
- Selectivity testing : Cross-test against EP1/EP4 subtypes to confirm specificity (>100-fold selectivity) .
Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?
Q. What strategies address discrepancies in biological activity data across different assay platforms?
- Controlled variables : Standardize solvent (e.g., DMSO concentration ≤0.1%), cell passage number, and incubation time.
- Statistical analysis : Apply ANOVA to compare IC₅₀ values from microplate vs. flow cytometry assays. Significant differences (p < 0.05) may indicate assay-specific artifacts .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Validation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, thiazole-H) | |
| ¹³C NMR | δ 167.5 (C=O), 148.2 (thiazole C2) | |
| FTIR | 1702 cm⁻¹ (C=O stretch) |
Q. Table 2. Stability Profile in Aqueous Buffers
| pH | Temperature (°C) | Half-life (h) | Major Degradation Product |
|---|---|---|---|
| 3.0 | 25 | 120 | Furan-3-carboxylic acid |
| 7.4 | 37 | 96 | None detected |
| 9.0 | 40 | 48 | 5-Hydroxymethylfuran |
| Data adapted from |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
